

# (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid structure

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## Compound of Interest

Compound Name: *Boc-trans-3-hydroxy-L-proline*

Cat. No.: *B062213*

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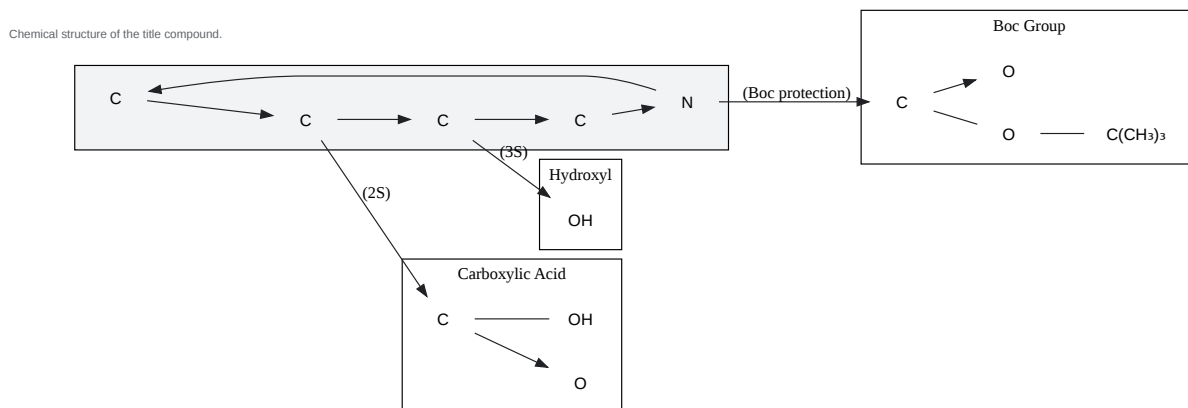
An In-Depth Technical Guide to (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid

## Introduction

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as **Boc-trans-3-hydroxy-L-proline**, is a chiral, non-proteinogenic  $\alpha$ -amino acid derivative.<sup>[1][2]</sup> Its rigid, five-membered ring structure and stereochemically defined substituents make it a valuable building block in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in drug discovery.<sup>[3][4]</sup> This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

## Chemical Structure and Identification

The structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a trans configuration between the carboxyl group at the C2 position and the hydroxyl group at the C3 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.



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Caption: Chemical structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxyproline-2-carboxylic acid.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxyproline-2-carboxylic acid[1]
Synonyms	Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][5]
CAS Number	187039-57-2[1][5]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>5</sub> [1][5]
Molecular Weight	231.25 g/mol [5]
Canonical SMILES	CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O[1]

## Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

Property	Value
Appearance	White to light brown solid[5]
Melting Point	157 °C[5]
Boiling Point	390.9 ± 42.0 °C (Predicted)[5]
Density	1.312 ± 0.06 g/cm <sup>3</sup> (Predicted)[5]
pKa	3.69 ± 0.40 (Predicted)[5]
Storage Temperature	2-8°C[5]

## Synthesis and Experimental Protocols

A common method for the preparation of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]

### Experimental Protocol: Hydrolysis of Methyl Ester

This protocol outlines the saponification of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester to yield the target carboxylic acid.[5]

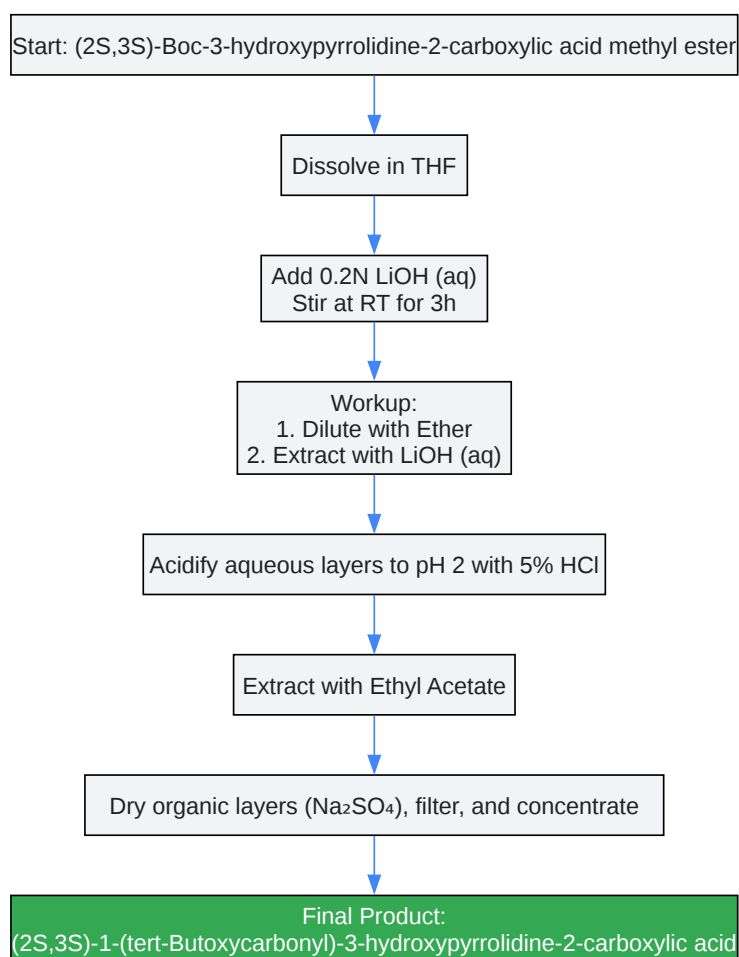
Materials:

- (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester
- Tetrahydrofuran (THF)
- 0.2N aqueous Lithium Hydroxide (LiOH)
- Diethyl ether
- 5% aqueous Hydrochloric Acid (HCl)
- Ethyl acetate

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve the starting methyl ester (1.0 eq) in tetrahydrofuran.
- Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution.
- Stir the reaction mixture at room temperature for approximately 3 hours, monitoring for completion.
- Upon completion, dilute the mixture with diethyl ether and extract with 0.2N aqueous LiOH solution.
- Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous HCl.
- Extract the acidified aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the final product.<sup>[5]</sup>



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Caption: Workflow for the synthesis via hydrolysis of the methyl ester.

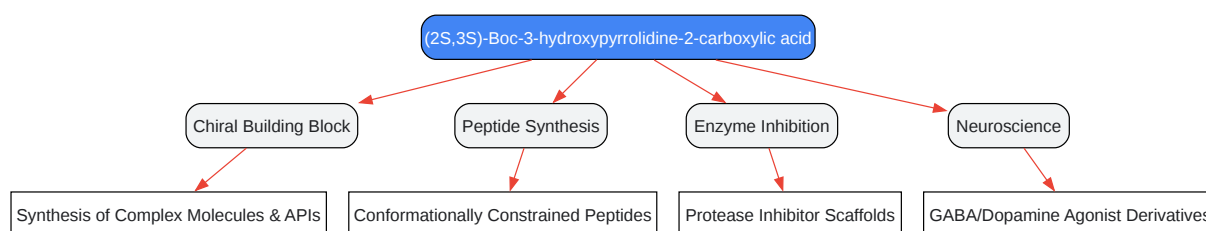
## Applications in Research and Drug Discovery

This molecule's unique structural features make it a versatile tool in several areas of chemical and pharmaceutical research.

- **Chiral Building Block:** It serves as a crucial chiral intermediate for synthesizing complex, biologically active compounds and novel drug candidates.<sup>[1]</sup> Its defined stereochemistry is essential for creating molecules with specific three-dimensional arrangements required for selective biological interactions.<sup>[4]</sup>
- **Peptide Chemistry:** As a proline isomer, it is incorporated into peptides to introduce conformational constraints.<sup>[1]</sup> This can lead to peptides with enhanced stability, receptor

affinity, and specific secondary structures.

- **Protease Inhibition:** Studies have indicated that derivatives of this compound can inhibit the activity of certain protease enzymes, making it a valuable scaffold for developing enzyme inhibitors.[1]
- **Neuroscience Research:** The parent compound, (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, and its derivatives have been investigated for their potential in managing neurological disorders. They have shown GABA and dopamine agonist activities, suggesting relevance for conditions like Alzheimer's and Parkinson's disease.[2]



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Caption: Key application areas in research and drug development.

## Safety Information

The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and recommend thorough washing after handling.[5]

## Conclusion

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a highly valuable and versatile molecule for drug discovery and chemical synthesis. Its well-defined stereochemistry and functional groups provide a robust platform for constructing complex molecular architectures with significant biological potential. The information and protocols detailed in this

guide serve as a foundational resource for scientists and researchers leveraging this compound in their work.

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